molecular formula C22H30O4 B1246601 Myrsinoic acid B

Myrsinoic acid B

Cat. No.: B1246601
M. Wt: 358.5 g/mol
InChI Key: GZLIPAFSJXROEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrsinoic acid B is a member of the class of 1-benzofurans that is 2,3-dihydro-1-benzofuran substituted by a carboxy group at position 5, a 1',5'-dimethyl-1'-hydroxy-4'-hexenyl group at position 2 and a prenyl group at position 7. Isolated from Myrsine seguinii, it exhibits anti-inflammatory activity. It has a role as a metabolite, an anti-inflammatory agent and an EC 4.4.1.11 (methionine gamma-lyase) inhibitor. It is a member of 1-benzofurans and a monocarboxylic acid.

Scientific Research Applications

Antinociceptive Properties

Myrsinoic acid B (AMB) has been identified as possessing significant antinociceptive properties. A study by Hess et al. (2010) found that AMB exhibits antinociception by interacting with the L-arginine-nitric oxide, serotonergic and cholinergic systems, as well as with alpha-adrenoceptors. This suggests its potential in pain management without muscle-relaxant or sedative side effects (Hess et al., 2010).

Inhibition of Hydrogen Sulfide Production

This compound has demonstrated the ability to inhibit hydrogen sulfide production by oral microorganisms, potentially offering benefits in managing oral halitosis. Ito et al. (2010) reported that this compound effectively inhibited hydrogen sulfide production by periodontal pathogens such as Fusobacterium nucleatum and Porphyromonas gingivalis (Ito et al., 2010).

Methioninase Inhibition

A study conducted by Ito, Narise, and Shimura (2008) identified this compound as a potent inhibitor of methioninase from periodontal bacteria. This highlights its potential in the development of treatments targeting periodontal diseases (Ito, Narise, & Shimura, 2008).

Characterization and Stability

Zermiani et al. (2016) conducted a study on the chemical, physical, and physicochemical characterization of this compound. This research is crucial for the development, quality control, and standardization of pharmaceuticals using this compound (Zermiani et al., 2016).

Antihyperalgesic Effects

Antonialli et al. (2012) demonstrated that this compound has antihyperalgesic effects in mice, suggesting its potential as a treatment for persistent pain in humans. This study indicates the compound's efficacy in both inflammatory and neuropathic pain models without interfering with normal mechanical or thermal sensitivity (Antonialli et al., 2012).

Anti-Inflammatory Properties

Hirota et al. (2002) found that this compound possesses anti-inflammatory properties, as evidenced by its ability to suppress TPA-induced edema in mouse ears. This suggests its potential application in anti-inflammatory treatments (Hirota et al., 2002).

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-(2-hydroxy-6-methylhept-5-en-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C22H30O4/c1-14(2)7-6-10-22(5,25)19-13-17-12-18(21(23)24)11-16(20(17)26-19)9-8-15(3)4/h7-8,11-12,19,25H,6,9-10,13H2,1-5H3,(H,23,24)

InChI Key

GZLIPAFSJXROEC-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CC2=C(O1)C(=CC(=C2)C(=O)O)CC=C(C)C)O)C

Synonyms

myrsinoic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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